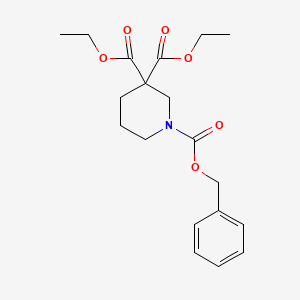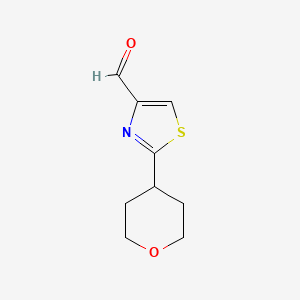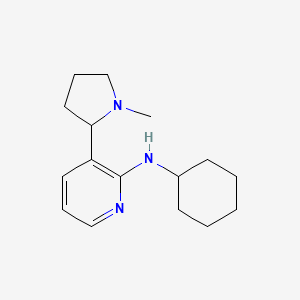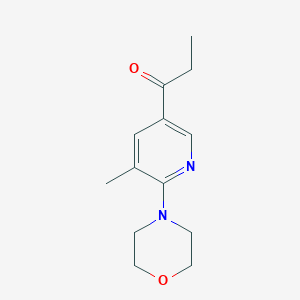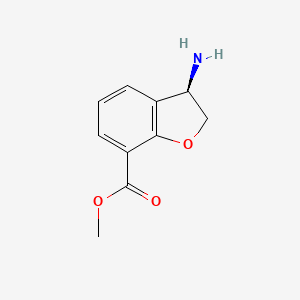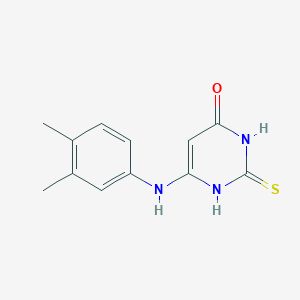
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine is a complex organic compound that features an indoline moiety fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed C–H activation of acetylated anilines with epoxides, which proceeds via the formation of a palladacycle intermediate . This method provides regioselectively functionalized products in good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, ensuring high efficiency and yield. The use of continuous flow reactors can further optimize the process by providing better control over reaction conditions and minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indoline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting Mnk kinases.
Industry: Utilized in the development of advanced materials with photosensitive properties.
Mecanismo De Acción
The mechanism of action of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Mnk kinases, which play a crucial role in tumor development . The compound binds to the active site of the kinase, preventing its phosphorylation activity and subsequently downregulating downstream proteins like eIF4E, Mcl-1, and c-myc.
Comparación Con Compuestos Similares
Similar Compounds
Indoline derivatives: These compounds share the indoline moiety and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often show comparable chemical reactivity and applications.
Uniqueness
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine is unique due to its dual functional groups, which confer a broad range of chemical reactivity and biological activity. Its ability to inhibit Mnk kinases with high potency sets it apart from other indoline and pyridine derivatives .
Propiedades
Fórmula molecular |
C16H19N3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C16H19N3/c1-12-9-16(18-11-14(12)10-17-2)19-8-7-13-5-3-4-6-15(13)19/h3-6,9,11,17H,7-8,10H2,1-2H3 |
Clave InChI |
OURBYXPVXWBDGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1CNC)N2CCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol](/img/structure/B11805185.png)
